![molecular formula C15H12ClNO5 B14519202 1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one CAS No. 62514-56-1](/img/structure/B14519202.png)
1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a chlorophenoxy group and a nitrophenoxy group attached to a propan-2-one backbone, making it an interesting subject for study in organic chemistry and related disciplines.
Preparation Methods
The synthesis of 1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one typically involves multiple steps, starting with the preparation of the chlorophenoxy and nitrophenoxy intermediates. These intermediates are then coupled through a series of reactions to form the final product. Common synthetic routes include:
Nitration: Introduction of the nitro group into the phenoxy ring.
Chlorination: Introduction of the chlorine atom into the phenoxy ring.
Coupling Reaction: Combining the chlorophenoxy and nitrophenoxy intermediates with a propan-2-one backbone under specific reaction conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of various chemical products.
Mechanism of Action
The mechanism of action of 1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes or receptors. For example, it may inhibit or activate specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
1-[5-(3-Chlorophenoxy)-2-nitrophenoxy]propan-2-one can be compared with other similar compounds, such as:
3-(2-chlorophenoxy)propan-1-amine: Similar structure but different functional groups, leading to distinct chemical and biological properties.
Chlorphenesin: Another chlorophenoxy compound with different applications and mechanism of action.
Properties
CAS No. |
62514-56-1 |
|---|---|
Molecular Formula |
C15H12ClNO5 |
Molecular Weight |
321.71 g/mol |
IUPAC Name |
1-[5-(3-chlorophenoxy)-2-nitrophenoxy]propan-2-one |
InChI |
InChI=1S/C15H12ClNO5/c1-10(18)9-21-15-8-13(5-6-14(15)17(19)20)22-12-4-2-3-11(16)7-12/h2-8H,9H2,1H3 |
InChI Key |
IKTUCRNNIOQDON-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(C=CC(=C1)OC2=CC(=CC=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


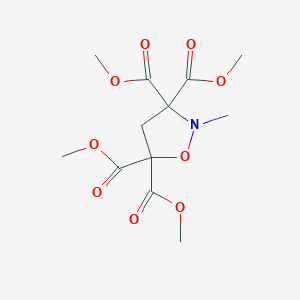
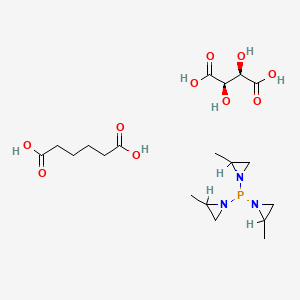
![2-[3-(4-Chlorobenzoyl)phenoxy]-2-methyl-1-(morpholin-4-yl)propan-1-one](/img/structure/B14519133.png)
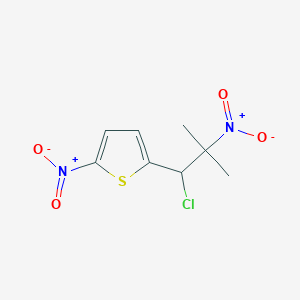
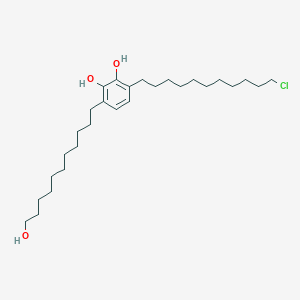
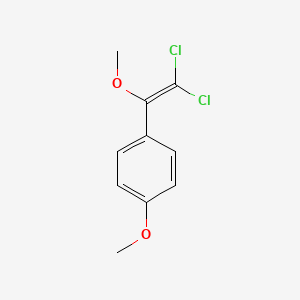
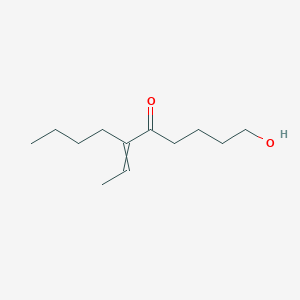


![4-[Bis(2-methyl-1H-indol-1-yl)methyl]-N,N-dimethylaniline](/img/structure/B14519169.png)
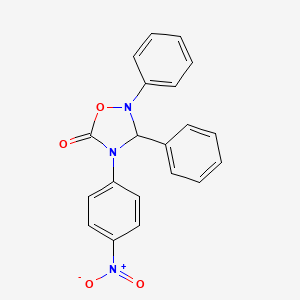
![2-Ethylhexyl 11-[(3-ethylheptanoyl)oxy]undecanoate](/img/structure/B14519173.png)
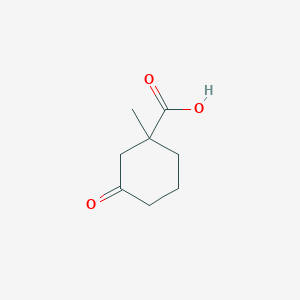
![5-[3-(4-Hydroxyphenyl)acryloyl]-2,4-dimethoxybenzoic acid](/img/structure/B14519188.png)
